N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide
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Overview
Description
N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is a Schiff base hydrazone compound. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with most transition metal ions. This particular compound is derived from the condensation of hydrazine and aldehyde or ketone, resulting in the formation of an azomethine group (–NHN=CH–) which is characteristic of Schiff bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE typically involves the reaction of hydrazine derivatives with aldehydes or ketones in the presence of a solvent such as ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azomethine carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes, and inhibit their activity. The azomethine group plays a crucial role in the coordination with metal ions, which is essential for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(hydrazinecarbonyl)phenyl]acetamide
Uniqueness
N-(4-{N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is unique due to its specific structure, which includes a methoxyphenyl group and a benzenesulfonamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H21N3O5S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H21N3O5S/c1-25(31(28,29)19-8-4-3-5-9-19)18-13-11-16(12-14-18)22(27)24-23-15-17-7-6-10-20(30-2)21(17)26/h3-15,26H,1-2H3,(H,24,27)/b23-15+ |
InChI Key |
DAIAOUPKWXZKBV-HZHRSRAPSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC=C2)OC)O)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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